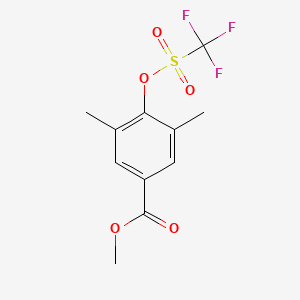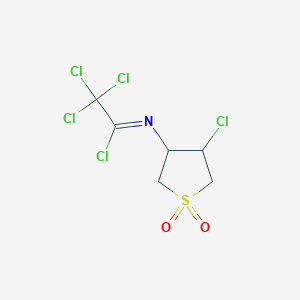
(Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((2,4-difluorophenyl)amino)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((2,4-difluorophenyl)amino)acrylonitrile, also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. Sorafenib was initially developed by Bayer Pharmaceuticals and is currently marketed under the brand name Nexavar.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The reduction of similar acrylonitrile derivatives, such as (E)-3-aryl-2-(4-arylthiazol-2-yl)acrylonitriles, with lithium aluminum hydride has been studied, leading to the formation of (Z)-1-amino-3-aryl-2-(thiazol-2-yl)prop-1-ene derivatives. These studies include X-ray diffraction analysis confirming the structures of these derivatives (Frolov et al., 2005).
Photoluminescence Characteristics
- Novel derivatives similar to (Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((2,4-difluorophenyl)amino)acrylonitrile have been synthesized and their photoluminescence characteristics explored. These compounds have shown green fluorescence in the solid state and emissions in solution under UV irradiation, along with good thermal stability (Xu et al., 2012).
Nonlinear Optical Limiting
- Thiophene dyes similar in structure to the compound have been designed for optoelectronic devices. These compounds demonstrate nonlinear absorption and optical limiting behavior under laser excitation, making them suitable for protecting human eyes and optical sensors (Anandan et al., 2018).
Synthesis and Photophysical Properties
- The synthesis and investigation of photophysical properties of novel biphenyl derivatives, including compounds similar to (Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((2,4-difluorophenyl)amino)acrylonitrile, have been reported. These studies focus on UV-Vis absorption and photoluminescence spectra of these compounds (Li et al., 2010).
Synthesis and Structure Analysis
- Research on bromination of similar acrylonitriles and subsequent structural analysis via NMR spectroscopy and X-ray diffraction has been conducted. This research contributes to understanding the structural dynamics of these types of compounds (Pakholka et al., 2021).
Antifungal Agents
- Thiazoline and thiophene derivatives linked to indole moieties, which are structurally related to the compound , have been synthesized and evaluated as potent antifungal agents. This showcases the potential biomedical applications of these compounds (Gomha & Abdel‐Aziz, 2012).
Optical Properties Design
- Research has been conducted on new fluorescent thiazoles based on 3-aryl-2-(thiazol-2-yl)acrylonitrile cores, similar to the subject compound. These studies involve designing optical properties and evaluating their emission in different environments (Eltyshev et al., 2021).
Propiedades
IUPAC Name |
(Z)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(2,4-difluoroanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10BrF2N3S/c19-13-3-1-2-11(6-13)17-10-25-18(24-17)12(8-22)9-23-16-5-4-14(20)7-15(16)21/h1-7,9-10,23H/b12-9- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXOJZHPBCUYJC-XFXZXTDPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CSC(=N2)C(=CNC3=C(C=C(C=C3)F)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C2=CSC(=N2)/C(=C\NC3=C(C=C(C=C3)F)F)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10BrF2N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethoxybenzamide](/img/structure/B2371015.png)
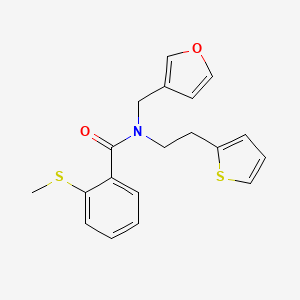
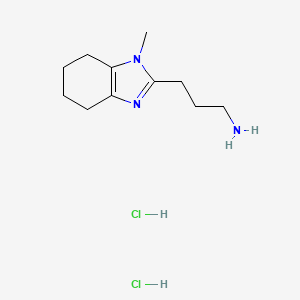

![N-cyclopentyl-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B2371023.png)
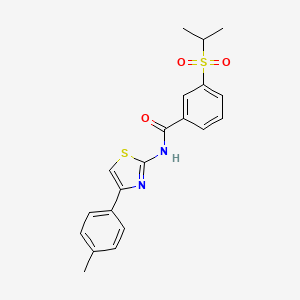

![2-[1,3-Dimethyl-2,6-dioxo-8-[(4-phenylpiperazin-1-yl)methyl]purin-7-yl]acetamide](/img/structure/B2371028.png)
![7-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2371029.png)
![6-phenyl-5-{4-[3-(trifluoromethyl)benzoyl]piperazino}-3(2H)-pyridazinone](/img/structure/B2371030.png)


